molecular formula C20H15IN2OS B3680067 N-(diphenylcarbamothioyl)-2-iodobenzamide

N-(diphenylcarbamothioyl)-2-iodobenzamide

Cat. No.: B3680067
M. Wt: 458.3 g/mol
InChI Key: LNIDOQUIMQUUEJ-UHFFFAOYSA-N
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Description

N-(diphenylcarbamothioyl)-2-iodobenzamide is a complex organic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a diphenylcarbamothioyl group attached to a 2-iodobenzamide moiety.

Properties

IUPAC Name

N-(diphenylcarbamothioyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15IN2OS/c21-18-14-8-7-13-17(18)19(24)22-20(25)23(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIDOQUIMQUUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylcarbamothioyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with diphenylthiourea under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylcarbamothioyl)-2-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(diphenylcarbamothioyl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-(diphenylcarbamothioyl)benzamide
  • N-(diethylcarbamothioyl)benzamide
  • 2,4-dichloro-N-(diphenylcarbamothioyl)benzamide

Uniqueness

N-(diphenylcarbamothioyl)-2-iodobenzamide is unique due to the presence of the iodine atom in the benzamide moiety, which imparts distinct chemical reactivity and biological activity. This iodine substitution enhances the compound’s ability to undergo various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s unique structure contributes to its potential as a therapeutic agent, particularly in antimicrobial and anticancer applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(diphenylcarbamothioyl)-2-iodobenzamide
Reactant of Route 2
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N-(diphenylcarbamothioyl)-2-iodobenzamide

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